molecular formula C12H16N2O2S B2557472 (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(thiazol-4-yl)methanone CAS No. 2034520-49-3

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(thiazol-4-yl)methanone

Cat. No.: B2557472
CAS No.: 2034520-49-3
M. Wt: 252.33
InChI Key: AYQGNTFFUZMHJU-UHFFFAOYSA-N
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Description

“(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(thiazol-4-yl)methanone” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle , and a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . These rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies :


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

The pyrrolidine and thiazole rings in the molecule have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The influence of steric factors on biological activity is also noteworthy .

Scientific Research Applications

Antitumor Activity

  • Context : Research on benzofuran and thienopyridine derivatives revealed significant antitumor properties. A study by Hayakawa et al. (2004) identified (3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)phenylmethanone as a cytotoxic agent against tumorigenic cell lines. Although this compound is structurally different, it offers insights into similar molecular structures and their bioactivity profiles. Hayakawa et al. (2004)

Antimicrobial Activity

  • Context : Patel et al. (2011) synthesized new pyridine derivatives with antimicrobial properties. Their study involved preparing 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, which displayed variable and modest activity against bacteria and fungi. This research helps understand the antimicrobial potential of related compounds. Patel et al. (2011)

Synthesis and Characterization

  • Context : Singh et al. (2016) focused on the synthesis and characterization of organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone and related compounds. They evaluated the antimicrobial activities of these complexes, suggesting potential drug applications. Singh et al. (2016)

Molecular Docking Analysis

  • Context : Lynda (2021) conducted a study involving pyrazole derivatives, including (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone. This research included molecular docking analysis and evaluation of antibacterial and antioxidant activities, highlighting the compound's potential in various applications. Lynda (2021)

Optoelectronic Properties

  • Context : Volpi et al. (2017) investigated 1,3-diarylated imidazo[1,5-a]pyridine derivatives for their optoelectronic properties. They synthesized compounds characterized by remarkable Stokes' shift range and quantum yields, indicating potential applications in material sciences. Volpi et al. (2017)

Structural Analysis

  • Context : The structural analysis of related compounds, such as (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, has been conducted by Lakshminarayana et al. (2009). Such analyses contribute to a deeper understanding of molecular structures and their potential applications. Lakshminarayana et al. (2009)

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-12(11-7-17-8-13-11)14-4-3-10(5-14)16-6-9-1-2-9/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQGNTFFUZMHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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